3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione
Description
3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is further connected to a methyloxane ring
Properties
CAS No. |
626244-80-2 |
|---|---|
Molecular Formula |
C9H12O3S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
3-[bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione |
InChI |
InChI=1S/C9H12O3S2/c1-5-4-6(10)7(8(11)12-5)9(13-2)14-3/h5H,4H2,1-3H3 |
InChI Key |
NZWREJGYTBTIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C(SC)SC)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione typically involves the reaction of Meldrum’s acid with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions generally include:
Temperature: The reaction is usually carried out at elevated temperatures, around 100°C.
Solvent: Common solvents used include dimethylformamide (DMF) or other polar aprotic solvents.
Base: Potassium carbonate or other strong bases are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione involves its interaction with various molecular targets. The methylsulfanyl groups can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound can act as a nucleophile or electrophile in different biochemical pathways, modulating enzyme activity and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-[Bis(methylsulfanyl)methylidene]-2,4-pentanedione: Similar structure but with a pentanedione core instead of an oxane ring.
5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Another derivative with a dioxane ring.
Uniqueness
3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione is unique due to its specific oxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Biological Activity
3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione, also known by its CAS number 626244-80-2, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
| Property | Value |
|---|---|
| CAS No. | 626244-80-2 |
| Molecular Formula | C9H12O3S2 |
| Molecular Weight | 232.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | NZWREJGYTBTIQM-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(=O)C(=C(SC)SC)C(=O)O1 |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of Meldrum’s acid with carbon disulfide in the presence of a strong base like potassium carbonate. The reaction is conducted at elevated temperatures (around 100°C) using polar aprotic solvents such as dimethylformamide (DMF) .
Major Reactions:
- Oxidation : Methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
- Reduction : The compound can be reduced to yield thiols or other sulfur-containing species.
- Substitution : It can undergo nucleophilic substitution reactions .
Antiviral and Anticancer Properties
Recent studies have highlighted the potential of this compound as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for antiviral and anticancer therapies.
- Antiviral Activity : The compound has shown promise in inhibiting viral replication through modulation of redox states in infected cells. This effect is attributed to its ability to participate in redox reactions due to the methylsulfanyl groups .
- Anticancer Activity : Research indicates that this compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it has been associated with the inhibition of mTORC1 signaling pathways, which are crucial for tumor growth .
The mechanism by which this compound exerts its biological effects involves:
- Redox Modulation : The compound influences the redox state within cells, potentially altering enzyme activities and signaling pathways.
- Nucleophilic and Electrophilic Interactions : It can act as both a nucleophile and an electrophile, allowing it to participate in various biochemical reactions that modulate cellular functions .
Case Studies
A study published in Molecules highlighted the effectiveness of this compound in preclinical models of viral infections. The results demonstrated a significant reduction in viral load when treated with varying concentrations of this compound .
Another investigation focused on its anticancer properties revealed that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, we can look at its structural analogs:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-[Bis(methylsulfanyl)methylidene]-2,4-pentanedione | Pentanedione core | Antiviral and anticancer activity |
| 5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | Dioxane ring | Limited studies; potential similar activity |
| 3-(Methylthio)-4-hydroxycoumarin | Coumarin derivative | Antioxidant and anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
